Brivudine-13C4,15NH2
Description
Brivudine-13C4,15NH2 is a stable isotope-labeled derivative of Brivudine, a thymidine analog primarily used as an antiviral agent. The incorporation of four carbon-13 (13C) atoms and two nitrogen-15 (15N) atoms into its structure enables precise tracking in pharmacokinetic, metabolic, and mechanistic studies. Isotopic labeling facilitates the use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate drug metabolism pathways, molecular interactions, and degradation products without altering the compound’s inherent biochemical properties .
Properties
Molecular Formula |
C₇¹³C₄H₁₃Br¹⁵N₂O₅ |
|---|---|
Molecular Weight |
339.09 |
Synonyms |
(E)-5-(2-Bromovinyl)-2’-deoxyuridine-13C4,15NH2; (E)-5-(2-Bromovinyl)deoxyuridine-13C4,15NH2; (E)-5-O-(2-bromoethenyl)-2’-deoxyuridine-13C4,15NH2; 5-[(1E)-2-Bromoethenyl]-2’-deoxyuridine-13C4,15NH2; _x000B_5-[(E)-2-Bromoethenyl]-2’-deoxyuridine-13C4,15NH2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotopic Labeling Patterns and Structural Features
Brivudine-13C4,15NH2 is distinguished by its labeling of four 13C atoms and two 15N atoms, likely positioned at pharmacologically critical sites (e.g., the uracil ring or side chains). This contrasts with other labeled compounds:
- Diminazene-13C2,15N4 Dihydrochloride : Features two 13C and four 15N atoms, primarily in its aromatic diamidine structure, which is critical for antiparasitic activity .
- 15N-Urea (CO(15NH2)2): Used in agricultural studies, this compound has 15N-labeled amino groups to track nitrogen assimilation in plants, a distinct application from pharmaceutical research .
Mechanistic and Analytical Utility
- This compound : The 13C and 15N labels enable precise detection of metabolic byproducts and interactions with viral enzymes. For example, 13C NMR can resolve chemical shifts in reaction intermediates, as demonstrated in studies of bisthiazolidines .
- Diminazene-13C2,15N4 : Its labels aid in quantifying drug distribution and resistance mechanisms in parasitic infections. The 15N-enriched amine groups are critical for HMBC correlations in NMR .
Research Contexts
- Pharmaceutical vs. Agricultural Use : Brivudine and Diminazene labels are tailored for drug development, whereas 15N-urea serves plant physiology studies, highlighting the importance of context in isotopic applications .
Key Research Findings
- NMR Applications : Evidence from bisthiazolidine studies shows that 13C/15N labels resolve reaction mechanisms (e.g., imine exchange) via HSQC and HMBC correlations . This methodology is directly applicable to this compound for antiviral mechanism elucidation.
- Stability and Traceability : Diminazene-13C2,15N4’s stability under -20°C storage underscores the necessity of controlled environments for labeled APIs, a principle likely applicable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
